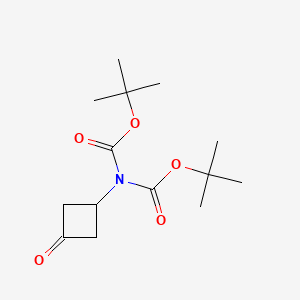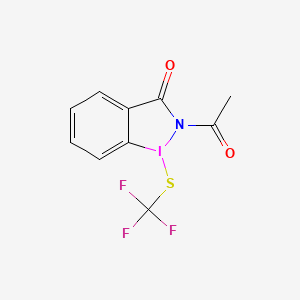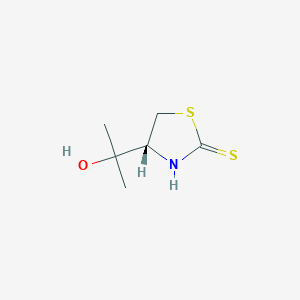
N-Hydroxy-3-nitropicolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-Hydroxy-3-nitropyridine-2-carboximidamide is a chemical compound with the molecular formula C5H4N2O3. It is a derivative of pyridine, featuring a nitro group at the 3-position and a hydroxyl group at the nitrogen atom of the imidamide moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . One common method is the nitration of 2-hydroxypyridine using nitric acid, followed by the reaction with ammonia to form the imidamide group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature control to optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: N'-Hydroxy-3-nitropyridine-2-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: Formation of N'-oxo-3-nitropyridine-2-carboximidamide.
Reduction: Formation of N'-hydroxy-3-aminopyridine-2-carboximidamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N'-Hydroxy-3-nitropyridine-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems, particularly in understanding the role of nitro-containing compounds in biological processes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N'-Hydroxy-3-nitropyridine-2-carboximidamide exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The hydroxyl group can participate in hydrogen bonding, influencing the compound's binding affinity to its targets.
Comparación Con Compuestos Similares
N'-Hydroxy-3-nitropyridine-2-carboximidamide is unique due to its specific combination of functional groups. Similar compounds include:
2-Hydroxy-3-nitropyridine: Lacks the imidamide group.
3-Nitropyridine-2-carboximidamide: Lacks the hydroxyl group.
N'-Hydroxy-3-aminopyridine-2-carboximidamide: Contains an amino group instead of a nitro group.
Propiedades
Fórmula molecular |
C6H6N4O3 |
|---|---|
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
N'-hydroxy-3-nitropyridine-2-carboximidamide |
InChI |
InChI=1S/C6H6N4O3/c7-6(9-11)5-4(10(12)13)2-1-3-8-5/h1-3,11H,(H2,7,9) |
Clave InChI |
LWFUADPUWNESQG-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C(N=C1)/C(=N/O)/N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(N=C1)C(=NO)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Trimethylsilyl)oxy]-2,3-dihydro-1H-indene-1-carbonitrile](/img/structure/B15361044.png)



![Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B15361071.png)
![tert-butyl N-[3-[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]propyl]carbamate](/img/structure/B15361072.png)
![Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B15361089.png)

![1-[4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]propan-1-one](/img/structure/B15361102.png)




